(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Description
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (CAS: 134870-62-5) is a chiral pyrazine derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It features a partially saturated pyrazine ring (2,5-dihydro), two ethoxy groups at positions 3 and 6, and an isopropyl substituent at the chiral 2-position . This compound is widely utilized as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of amino acid derivatives and bioactive molecules . Its enantiomeric purity (S-configuration) is critical for stereoselective reactions, as demonstrated in the synthesis of neurotensin receptor ligands .
Properties
IUPAC Name |
(2S)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZLOIRFUQOPL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=NC1)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=N[C@H](C(=NC1)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452159 | |
| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134870-62-5 | |
| Record name | (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Chiral Piperazinedione Precursors
The most direct route involves the alkylation of (S)-3-isopropylpiperazine-2,5-dione with triethoxonium tetrafluoroborate (Et₃O⁺BF₄⁻), a method adapted from the synthesis of its dimethoxy analog. In this two-stage process:
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Stage 1 : The piperazinedione reacts with Et₃O⁺BF₄⁻ in dichloromethane at 20°C for 40–48 hours. The ethoxy groups substitute the carbonyl oxygens, forming a diethoxy intermediate.
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Stage 2 : Quenching with aqueous ammonia liberates the dihydropyrazine ring, yielding the target compound.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Starting Material | (S)-3-isopropylpiperazine-2,5-dione | |
| Alkylating Agent | Et₃O⁺BF₄⁻ (2.5 equiv) | |
| Solvent | Dichloromethane | |
| Reaction Time (Stage 1) | 48 hours | |
| Yield | 68–72% (extrapolated) |
Purification via chromatography (ether/pentane) achieves >99% enantiomeric excess (ee), critical for applications requiring high chiral purity.
Ethoxylation via Nucleophilic Substitution
An alternative approach employs nucleophilic substitution on 2,5-dihydroxy-2-isopropylpyrazine using ethyl bromide or diethyl sulfate. This method, though less enantioselective, allows scalability:
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Reaction Conditions :
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Base: Potassium carbonate or sodium hydride
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Solvent: Dimethylformamide (DMF) or acetone
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Temperature: 60–80°C
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Time: 12–24 hours
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Work-Up :
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Neutralization with dilute HCl
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Extraction with ethyl acetate
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Drying over Na₂SO₄ and vacuum distillation
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Challenges :
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Competing over-alkylation leads to tetraethoxy byproducts.
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Racemization at the isopropyl-bearing carbon necessitates chiral resolution (e.g., enzymatic kinetic resolution).
Enantioselective Synthesis and Catalysis
Asymmetric Catalytic Ethoxylation
Recent advances leverage chiral phase-transfer catalysts (PTCs) to directly install ethoxy groups with high ee. For example:
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Catalyst : (S)-Binaphthyl-derived quaternary ammonium salts
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Conditions :
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies show dichloromethane outperforms THF or acetonitrile in alkylation reactions due to:
Stoichiometry and Additives
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Et₃O⁺BF₄⁻ : A 2.5-fold excess ensures complete di-ethoxylation.
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Additives : Molecular sieves (4Å) improve yields by scavenging water, preventing hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Production
Depew Fine Chemical Co. Ltd. employs a hybrid approach combining alkylation and enzymatic resolution:
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Bulk Alkylation : Non-selective ethoxylation at 80°C.
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Enzymatic Kinetic Resolution : CALB-mediated acetylation of the (R)-enantiomer.
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Yield : 60–65% (S)-enantiomer at 100 kg scale.
Chemical Reactions Analysis
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The diethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of agrochemicals, flavoring agents, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
The R-enantiomer (CAS: 110117-71-0) shares identical molecular and structural features but exhibits opposite stereochemistry at the 2-position . Key differences include:
- Stereoselectivity: The R-enantiomer produces distinct stereochemical outcomes in reactions. For example, in Stille coupling reactions, the (2R,5S)-stereochemistry of intermediates (e.g., bromide 198) leads to enantiomerically pure amino acid derivatives .
- Commercial Availability : The R-enantiomer is supplied by multiple vendors (e.g., Enamine, TRC) with purities up to 95%, while the S-enantiomer is less commonly available .
Methoxy-Substituted Analogs: Schöllkopf Chiral Auxiliaries
(5S)-2,5-Dihydro-3,6-dimethoxy-5-isopropylpyrazine (CAS: 78342-42-4) is a closely related compound where ethoxy groups are replaced by methoxy substituents. Key comparisons include:
- Synthetic Utility: The methoxy variant serves as a Schöllkopf chiral auxiliary for synthesizing tryptophan derivatives.
- Reactivity : Methoxy-substituted analogs undergo alkylation to form intermediates like bromide 198 , which are critical for synthesizing vinyl tin derivatives (e.g., 238 ) . Ethoxy groups may slow reaction kinetics due to increased steric hindrance.
- Molecular Weight : The methoxy analog has a lower molecular weight (184.2 g/mol) compared to the ethoxy compound (212.29 g/mol), impacting solubility and purification processes .
Fully Aromatic Pyrazine Derivatives
Compounds like 2-Ethyl-3,6-dimethylpyrazine (CAS: 13360-65-1) and 2,5-Dimethyl-3-propylpyrazine (CAS: 18433-97-1) lack the 2,5-dihydro moiety, rendering them fully aromatic. Key distinctions:
- Chemical Behavior : Aromatic pyrazines are more stable but less reactive in cycloaddition or alkylation reactions compared to partially saturated analogs .
- Applications : Aromatic derivatives are often used as flavorants (e.g., nutty aromas), whereas dihydro-pyrazines are specialized for asymmetric synthesis .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reaction Performance Comparison
Biological Activity
(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine is a compound belonging to the pyrazine family, notable for its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by:
- IUPAC Name : this compound
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
The presence of diethoxy groups and an isopropyl substituent on the pyrazine ring contributes to its chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.
Anticancer Activity
The compound has been explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through:
- Mechanism of Action : The interaction with specific cellular targets leads to the modulation of signaling pathways associated with cell survival and proliferation. This includes the activation of caspases and the disruption of mitochondrial membrane potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may modulate receptor activities that are crucial for cell signaling.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in certain cell types, contributing to its cytotoxic effects against cancer cells.
Study 1: Antimicrobial Efficacy
A study published in International Journal of Scientific Research in Science, Engineering and Technology demonstrated the antimicrobial efficacy of this compound against S. aureus with an MIC of 6.25 µg/mL compared to gentamicin (MIC = 5 µg/mL) .
Study 2: Anticancer Potential
In another study focusing on cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) due to apoptosis induction . The study utilized flow cytometry to confirm apoptotic cell death through annexin V/PI staining.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
